(2R)-2-azanyl-3-phenylpropanoic acid

CAS No.: 878339-23-2

Cat. No.: VC3010920

Molecular Formula: C9H11NO2

Molecular Weight: 175.117 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878339-23-2 |

|---|---|

| Molecular Formula | C9H11NO2 |

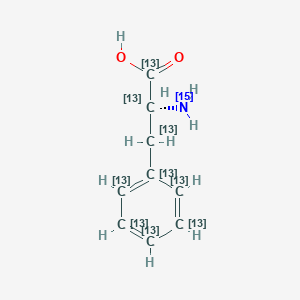

| Molecular Weight | 175.117 g/mol |

| IUPAC Name | (2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |

| Standard InChI | InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

| Standard InChI Key | COLNVLDHVKWLRT-CMLFETTRSA-N |

| Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |

| SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |

Introduction

Chemical Structure and Properties

Molecular Structure and Stereochemistry

(2R)-2-azanyl-3-phenylpropanoic acid has a chiral center at the alpha carbon (C-2), with the R configuration distinguishing it from its S-configured counterpart. This stereochemistry is crucial for its biological activity and interactions with enzymes and receptors.

The molecular structure consists of:

-

A phenyl group (C6H5-)

-

A propanoic acid backbone (-CH2-CH-COOH)

-

An amino group (-NH2) at the alpha position

Physical and Chemical Properties

(2R)-2-azanyl-3-phenylpropanoic acid exhibits several notable physicochemical properties that influence its behavior in biological systems and laboratory settings:

Like other amino acids, it exhibits amphoteric behavior due to the presence of both carboxylic acid and amino functional groups. At physiological pH, it predominantly exists as a zwitterion, with the amino group protonated (-NH3+) and the carboxyl group deprotonated (-COO-).

Biochemical Significance

| Characteristic | (2R)-2-Azanyl-3-Phenylpropanoic Acid | L-Phenylalanine |

|---|---|---|

| Configuration | R at alpha carbon | S at alpha carbon |

| Natural Occurrence | Rare in nature | Common in proteins |

| Metabolism | Slower enzymatic processing | Rapid metabolism |

| Biological Role | Not used in protein synthesis | Essential amino acid in protein synthesis |

| Enzymatic Specificity | Substrate for D-amino acid oxidase | Processed by L-amino acid enzymes |

| Incorporation into Proteins | Generally not incorporated | Major protein component |

Metabolic Pathways

The metabolism of (2R)-2-azanyl-3-phenylpropanoic acid differs significantly from that of its L-enantiomer. While L-phenylalanine undergoes conversion to tyrosine via phenylalanine hydroxylase, D-phenylalanine is primarily metabolized by D-amino acid oxidase, albeit at a slower rate. This difference in metabolic processing contributes to its distinct pharmacological profile and longer half-life in biological systems.

The metabolic pathway typically involves:

-

Oxidative deamination by D-amino acid oxidase

-

Formation of phenylpyruvic acid

-

Further conversion to phenylacetic acid or other metabolites

Synthesis and Production Methods

Laboratory Synthesis Approaches

Several methods exist for the laboratory synthesis of (2R)-2-azanyl-3-phenylpropanoic acid:

-

Resolution of racemic mixtures:

-

Chemical resolution using chiral resolving agents

-

Enzymatic resolution using stereoselective enzymes

-

-

Stereoselective synthesis:

-

Asymmetric hydrogenation of dehydrophenylalanine derivatives

-

Stereoselective alkylation using chiral auxiliaries

-

Enzymatic approaches using D-selective transaminases

-

-

Transformation from L-phenylalanine:

-

Chemical inversion of stereochemistry

-

Enzymatic racemization followed by selective crystallization

-

Industrial Production

Industrial-scale production typically relies on cost-effective methods that can deliver high purity and yield:

-

Fermentation processes using engineered microorganisms

-

Large-scale resolution of racemic mixtures

-

Chromatographic separation using specialized chiral stationary phases

-

Crystallization techniques that exploit differences in solubility of diastereomeric salts

Analytical Detection Methods

Chromatographic Techniques

Various chromatographic methods are employed for the detection, quantification, and characterization of (2R)-2-azanyl-3-phenylpropanoic acid:

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with UV detection

-

Chiral HPLC for enantiomeric purity assessment

-

LC-MS for enhanced sensitivity and structural confirmation

-

-

Gas Chromatography (GC):

-

Requires derivatization to enhance volatility

-

Often coupled with mass spectrometry (GC-MS)

-

Particularly useful for enantiomeric analysis using chiral columns

-

-

Capillary Electrophoresis:

-

High-resolution separation of enantiomers

-

Various detection methods including UV, fluorescence, and MS

-

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information and are essential for identification and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR for structural confirmation

-

Advanced techniques for stereochemical analysis

-

-

Mass Spectrometry:

-

Molecular weight determination

-

Fragmentation pattern analysis

-

High-resolution MS for molecular formula confirmation

-

-

Optical Methods:

-

Polarimetry for measuring optical rotation

-

Circular dichroism for stereochemical characterization

-

Research Applications

Pharmaceutical Applications

(2R)-2-azanyl-3-phenylpropanoic acid has attracted interest in pharmaceutical research due to several potential therapeutic properties:

-

Pain Management:

-

Potential inhibition of enkephalinase, an enzyme that degrades endorphins

-

Possible role in enhancing natural pain-relieving mechanisms

-

-

Neurological Applications:

-

Investigation in various neurological conditions

-

Potential neuroprotective effects

-

Possible modulation of neurotransmitter systems

-

-

Peptide-Based Therapeutics:

-

Incorporation into peptides to enhance stability against enzymatic degradation

-

Development of peptidomimetics with improved pharmacokinetic properties

-

Research Tool Applications

As a research tool, (2R)-2-azanyl-3-phenylpropanoic acid serves important functions in various scientific domains:

-

Stereochemical Studies:

-

Model compound for investigating stereoselective enzymatic reactions

-

Reference standard for chiral analytical methods

-

-

Structure-Activity Relationship Studies:

-

Investigation of the impact of stereochemistry on biological activity

-

Design of modified amino acids with enhanced properties

-

-

Metabolic Investigations:

-

Tracing the metabolic fate of D-amino acids in biological systems

-

Studying stereoselective transport mechanisms

-

Current Research and Future Directions

Recent Research Findings

Recent scientific investigations involving (2R)-2-azanyl-3-phenylpropanoic acid have focused on:

-

Refined understanding of its pharmacokinetic properties

-

Exploration of potential applications in chronic pain management

-

Investigation of its interactions with various receptor systems

-

Development of improved synthetic methods for its preparation

Future Research Opportunities

Several promising areas for future research include:

-

Detailed mechanistic studies of its biological effects

-

Development of targeted drug delivery systems

-

Investigation of potential synergistic effects with other therapeutic agents

-

Exploration of its role in gut-brain axis communication

-

Applications in peptide engineering and peptidomimetic drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume